molecular formula C7H13NO3 B1419235 4-(Methylamino)oxane-4-carboxylic acid CAS No. 1157932-08-5

4-(Methylamino)oxane-4-carboxylic acid

Cat. No. B1419235
CAS RN: 1157932-08-5
M. Wt: 159.18 g/mol
InChI Key: XQSFETBRMIRLGH-UHFFFAOYSA-N
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Description

“4-(Methylamino)oxane-4-carboxylic acid” is a heterocyclic compound. The molecule contains a total of 37 bonds, including 17 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 ether . The chemical formula is C11H20N2O4 .


Molecular Structure Analysis

The molecule contains a total of 37 atoms, including 20 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . It has a total of 37 bonds, including 17 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 ether .

Scientific Research Applications

Organic Synthesis

“4-(Methylamino)oxane-4-carboxylic acid” plays a pivotal role in organic synthesis. As a carboxylic acid, it possesses a highly polar chemical structure that is active in organic reactions such as substitution, elimination, and coupling. This makes it an essential building block for synthesizing small molecules and macromolecules, which are foundational in creating various synthetic compounds .

Nanotechnology

In the field of nanotechnology, this compound is utilized as a surface modifier. It promotes the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. This application is crucial for developing nanomaterials with specific properties, such as increased conductivity or enhanced catalytic activity .

Polymer Chemistry

Within polymer chemistry, “4-(Methylamino)oxane-4-carboxylic acid” serves as a monomer, additive, or catalyst. Its inclusion in polymer chains can alter physical properties, improve durability, and enhance performance characteristics of both synthetic and natural polymers .

Drug Synthesis

The compound is extensively used in drug synthesis. Its versatile nature allows for the development of various pharmaceuticals, particularly those requiring a carboxylic acid group for their active sites. This is essential for creating drugs with targeted delivery mechanisms.

Material Science

“4-(Methylamino)oxane-4-carboxylic acid” contributes to material science by aiding in the development of new materials. Its chemical properties can be leveraged to create materials with desired features such as biodegradability, strength, and flexibility.

Food Industry

Carboxylic acids, including “4-(Methylamino)oxane-4-carboxylic acid”, find applications in the food industry. They can be used as food additives due to their ability to interact with other polar compounds, forming bridges of hydrogen and obtaining high boiling points. This is beneficial for preserving food and enhancing its flavor .

Safety and Hazards

Specific safety and hazard information for “4-(Methylamino)oxane-4-carboxylic acid” is not provided in the search results .

properties

IUPAC Name

4-(methylamino)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8-7(6(9)10)2-4-11-5-3-7/h8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSFETBRMIRLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)oxane-4-carboxylic acid

CAS RN

1157932-08-5
Record name 4-(methylamino)oxane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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